molecular formula C14H17Cl2NO4 B14001715 N-((2,4-Dichlorophenoxy)acetyl)-L-leucine CAS No. 80913-68-4

N-((2,4-Dichlorophenoxy)acetyl)-L-leucine

Cat. No.: B14001715
CAS No.: 80913-68-4
M. Wt: 334.2 g/mol
InChI Key: ZPMLYWHLVRJLLM-UHFFFAOYSA-N
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Description

N-((2,4-Dichlorophenoxy)acetyl)-L-leucine is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives It is characterized by the presence of a 2,4-dichlorophenoxy group attached to an acetylated L-leucine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,4-Dichlorophenoxy)acetyl)-L-leucine typically involves the reaction of 2,4-dichlorophenoxyacetic acid with L-leucine. The process begins with the activation of 2,4-dichlorophenoxyacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid is then reacted with L-leucine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((2,4-Dichlorophenoxy)acetyl)-L-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((2,4-Dichlorophenoxy)acetyl)-L-leucine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of herbicides and plant growth regulators

Mechanism of Action

The mechanism of action of N-((2,4-Dichlorophenoxy)acetyl)-L-leucine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or signaling pathways, leading to altered cellular functions. For example, it may interfere with the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2,4-Dichlorophenoxy)acetyl)-L-leucine is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities to molecular targets, leading to varied therapeutic effects .

Properties

CAS No.

80913-68-4

Molecular Formula

C14H17Cl2NO4

Molecular Weight

334.2 g/mol

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C14H17Cl2NO4/c1-8(2)5-11(14(19)20)17-13(18)7-21-12-4-3-9(15)6-10(12)16/h3-4,6,8,11H,5,7H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

ZPMLYWHLVRJLLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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